Enfuvirtide Acetate

Katalognummer:

B029712

Molekulargewicht:

4492 g/mol

InChI-Schlüssel:

PEASPLKKXBYDKL-FXEVSJAOSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

Enfuvirtide Acetate is the salt form of a synthetic 36-amino acid peptide that functions as a potent and specific inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. Its primary mechanism of action involves high-affinity binding to the gp41 subunit of the viral envelope glycoprotein, thereby preventing the conformational changes required for the fusion of the viral and host cell membranes. This activity effectively blocks the initial stage of the HIV-1 replication cycle, making it an invaluable tool for researchers studying viral entry mechanisms, resistance profiles, and the development of novel antiretroviral agents. As a key representative of the fusion inhibitor class, this compound is extensively used in virology, immunology, and drug discovery research to investigate the kinetics of virus-cell fusion, to evaluate the efficacy of combination therapies in vitro, and to elucidate pathways of viral resistance. Supplied as a high-purity, lyophilized solid, this product is rigorously quality-controlled to ensure batch-to-batch consistency for reliable and reproducible experimental results in your research applications.

Eigenschaften

IUPAC Name |

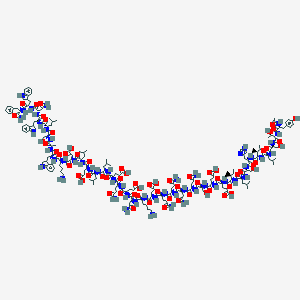

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEASPLKKXBYDKL-FXEVSJAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C204H301N51O64 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4492 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Enfuvirtide Acetate on HIV-1 gp41

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (brand name Fuzeon), a synthetic 36-amino acid peptide, is the first-in-class fusion inhibitor approved for the treatment of HIV-1 infection.[1][2] It offers a unique mechanism of action by targeting the viral envelope glycoprotein (B1211001) gp41, a critical component of the viral entry machinery.[3] This technical guide provides a comprehensive overview of the molecular interactions between Enfuvirtide Acetate and HIV-1 gp41, detailing its inhibitory effect on viral fusion and entry into host cells. The guide includes a summary of quantitative data on Enfuvirtide's potency, detailed methodologies for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The HIV-1 Fusion Process

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein complex, which is composed of the surface subunit gp120 and the transmembrane subunit gp41.[2] The process begins with the binding of gp120 to the CD4 receptor on the surface of a target T-cell.[2] This initial interaction triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[2]

Coreceptor binding initiates a cascade of dramatic conformational changes in gp41. The N-terminal hydrophobic region of gp41, known as the fusion peptide, is inserted into the host cell membrane. This creates a transient "pre-hairpin" intermediate state where gp41 bridges the viral and cellular membranes.[4] The final step of fusion involves the folding of two heptad repeat regions within gp41, HR1 and HR2, into a thermostable six-helix bundle.[4] This folding process brings the viral and cellular membranes into close proximity, leading to the formation of a fusion pore and the subsequent entry of the viral capsid into the host cell's cytoplasm.

This compound: Mechanism of Action

Enfuvirtide is a biomimetic peptide, designed to mimic the HR2 domain of gp41.[2] Its mechanism of action is to competitively bind to the HR1 domain of gp41 in the pre-hairpin intermediate state.[1] By occupying the binding groove on the HR1 trimer, Enfuvirtide effectively blocks the interaction between the viral HR1 and HR2 domains.[2] This prevents the formation of the critical six-helix bundle, thereby arresting the fusion process and inhibiting viral entry into the host cell.[1][4]

Quantitative Analysis of Enfuvirtide Activity

The antiviral potency of Enfuvirtide is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro. The binding affinity of Enfuvirtide to its target, the HR1 domain of gp41, is often expressed as the dissociation constant (Kd).

Table 1: In Vitro Activity of Enfuvirtide Against Wild-Type and Resistant HIV-1 Strains

| HIV-1 Strain/Mutation | IC50 (ng/mL) | Fold Change in IC50 vs. Wild-Type | Reference |

| Wild-Type (Lab-adapted) | 1.8 - 4.5 | - | |

| Wild-Type (Primary Isolates) | 0.5 - 10.9 | - | |

| G36D | 31.8 | 9.1 | |

| V38A | 157.5 | 45.0 | |

| V38M | 28.0 | 8.0 | |

| N43D | 54.0 | 15.4 | |

| Q41R | 45.0 | 12.9 | |

| L45M | 28.0 | 8.0 |

Note: IC50 values can vary depending on the specific viral isolate, cell line, and assay conditions used.

Table 2: Binding Affinity and Kinetics of Enfuvirtide for the gp41 HR1 Domain

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | |||

| Wild-Type gp41 | 1.5 - 10 nM | Surface Plasmon Resonance (SPR) | |

| V38A mutant | 120 nM | Surface Plasmon Resonance (SPR) | |

| N43D mutant | 95 nM | Surface Plasmon Resonance (SPR) | |

| Association Rate Constant (ka) | 1.2 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |

| Dissociation Rate Constant (kd) | 1.8 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |

Experimental Protocols

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay quantifies the fusion between cells expressing the HIV-1 envelope glycoproteins (effector cells) and cells expressing CD4 and a coreceptor (target cells). Fusion is typically measured through the activation of a reporter gene, such as luciferase or β-galactosidase.

Methodology:

-

Cell Culture:

-

Effector Cells: HEK293T cells are commonly used. They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Target Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter, are a standard choice. They are maintained in DMEM with 10% FBS and antibiotics.

-

-

Transfection of Effector Cells:

-

HEK293T cells are seeded in 6-well plates.

-

The following day, cells are co-transfected with an HIV-1 Env expression plasmid (e.g., pSVIII-HXB2) and a plasmid encoding the Tat protein (which transactivates the LTR promoter in the target cells upon fusion) using a suitable transfection reagent (e.g., FuGENE 6).

-

-

Co-culture and Fusion Inhibition:

-

Target TZM-bl cells are seeded in 96-well plates.

-

After 24 hours, the transfected effector cells are detached and added to the target cells.

-

Enfuvirtide, at various concentrations, is added to the co-culture.

-

The cells are co-incubated for 6-8 hours at 37°C to allow for cell-cell fusion.

-

-

Quantification of Fusion:

-

After incubation, the cells are lysed.

-

Luciferase activity is measured using a luminometer and a luciferase assay substrate.

-

The percentage of fusion inhibition is calculated relative to control wells without any inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a biophysical technique used to assess the secondary structure of peptides and proteins. In the context of Enfuvirtide, it is employed to study the conformational changes that occur upon its binding to the HR1 domain of gp41. Enfuvirtide is largely unstructured in solution but adopts an α-helical conformation upon binding to HR1.

Methodology:

-

Sample Preparation:

-

Synthetic peptides corresponding to Enfuvirtide and the HR1 domain (e.g., N36) are dissolved in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

-

The concentrations of the peptide solutions are accurately determined by UV absorbance at 280 nm if they contain aromatic residues, or by amino acid analysis.

-

For interaction studies, the peptides are mixed at equimolar concentrations.

-

-

CD Spectrometer Setup:

-

The instrument is purged with nitrogen gas.

-

A quartz cuvette with a path length of 1 mm is used.

-

The temperature is maintained at 25°C.

-

-

Data Acquisition:

-

A baseline spectrum of the buffer is recorded.

-

CD spectra of Enfuvirtide alone, HR1 alone, and the Enfuvirtide-HR1 mixture are recorded from 190 to 260 nm.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The buffer baseline is subtracted from the sample spectra.

-

The data is converted to mean residue ellipticity [θ].

-

The percentage of α-helical content is estimated from the ellipticity at 222 nm. An increase in the negative signal at 222 nm upon mixing Enfuvirtide and HR1 indicates an increase in α-helicity, confirming their interaction.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of Enfuvirtide to the gp41 HR1 domain.

Methodology:

-

Sensor Chip Preparation:

-

A carboxymethylated dextran (B179266) sensor chip (e.g., CM5) is used.

-

The surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The HR1 peptide (ligand) is immobilized on the sensor chip surface via amine coupling.

-

Remaining active sites are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

-

Enfuvirtide (analyte) at various concentrations is injected over the surface.

-

The association of Enfuvirtide to the immobilized HR1 is monitored in real-time as a change in resonance units (RU).

-

After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the complex.

-

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Resistance to Enfuvirtide

The primary mechanism of resistance to Enfuvirtide involves mutations in the HR1 domain of gp41, specifically within a 10-amino acid region (residues 36-45).[5] These mutations reduce the binding affinity of Enfuvirtide to its target, thereby diminishing its inhibitory activity.[5] Common resistance mutations include changes at positions G36, V38, Q40, N42, N43, and L45. The development of resistance often involves the accumulation of multiple mutations.

Conclusion

This compound represents a significant milestone in antiretroviral therapy, offering a unique mechanism of action that targets a critical step in the HIV-1 life cycle. By competitively inhibiting the formation of the gp41 six-helix bundle, Enfuvirtide effectively blocks viral fusion and entry into host cells. Understanding the intricate molecular details of its interaction with gp41, as elucidated through various biophysical and virological assays, is crucial for the development of next-generation fusion inhibitors with improved potency and resistance profiles. This technical guide provides a foundational understanding of Enfuvirtide's mechanism of action for researchers and professionals dedicated to the ongoing fight against HIV/AIDS.

References

- 1. The binding mode of fusion inhibitor T20 onto HIV-1 gp41 and relevant T20-resistant mechanisms explored by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]

- 4. Emergence and Evolution of Enfuvirtide Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nps.org.au [nps.org.au]

Discovery and development of Enfuvirtide as a first-in-class fusion inhibitor

Abstract

Enfuvirtide (B549319) (formerly T-20) stands as a landmark in antiretroviral therapy, being the first approved drug in the class of HIV fusion inhibitors.[1][2] Its unique extracellular mechanism of action, which prevents the virus from entering host cells, provided a crucial therapeutic option for patients with multi-drug resistant HIV-1.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical performance of Enfuvirtide, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes.

Introduction: The Dawn of a New Antiretroviral Class

The development of highly active antiretroviral therapy (HAART) significantly altered the prognosis for individuals infected with HIV. However, the emergence of viral strains resistant to existing drug classes necessitated the exploration of novel therapeutic targets.[3] The entry of HIV into host CD4+ T-cells, a critical initial step in the viral lifecycle, presented an attractive, unexploited target.[4]

Enfuvirtide emerged from research initiated at Duke University, which led to the formation of Trimeris.[5] The company commenced the development of the compound, then known as T-20, in 1996.[5] A strategic partnership with Hoffmann-La Roche was established in 1999 to advance the drug through late-stage development and commercialization.[5] This collaboration culminated in the FDA approval of Enfuvirtide (brand name Fuzeon) on March 13, 2003, heralding a new era of antiretroviral treatment.[5]

Enfuvirtide is a 36-amino-acid synthetic peptide designed to mimic a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[6][7] Its development represented a significant achievement in large-scale peptide synthesis and manufacturing.[8][9]

Mechanism of Action: Halting Viral Entry

Enfuvirtide's therapeutic effect is exerted extracellularly, a feature that distinguishes it from many other antiretrovirals.[6] It specifically targets the conformational changes in the HIV-1 gp41 protein that are essential for the fusion of the viral and host cell membranes.[6][9]

The process of HIV-1 entry begins with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host T-cell.[4][8] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4). Co-receptor binding induces a further conformational change, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane. Subsequently, two heptad repeat regions of gp41, HR1 and HR2, interact to form a six-helix bundle, which brings the viral and cellular membranes into close proximity, facilitating fusion and viral entry.[4][8]

Enfuvirtide is a biomimetic peptide that is homologous to a segment of the HR2 region of gp41.[7] It competitively binds to the HR1 region of gp41, preventing the interaction between HR1 and HR2.[7][10] This blockade inhibits the formation of the six-helix bundle, arresting the fusion process and preventing the viral capsid from entering the host cell.[6][8]

Pharmacokinetic Profile

Enfuvirtide is administered via subcutaneous injection, as its peptide nature renders it susceptible to degradation in the gastrointestinal tract.[11] Its pharmacokinetic properties have been well-characterized.

| Parameter | Value | Reference(s) |

| Bioavailability | ~80-84.3% | [6][12] |

| Time to Peak Concentration (Tmax) | 5 - 7 hours | [6] |

| Peak Plasma Concentration (Cmax) | 4.59 ± 1.5 µg/mL | [6] |

| Trough Concentration | 2.6 - 3.4 µg/mL | [6] |

| Volume of Distribution | ~5.5 L | [13] |

| Elimination Half-life | ~3.8 hours | [12] |

| Plasma Protein Binding | ~92% (primarily to albumin) | [13] |

Data from a 90 mg subcutaneous injection.

Enfuvirtide does not significantly interact with the cytochrome P450 enzyme system, resulting in a low potential for drug-drug interactions with medications metabolized through this pathway.[6]

Clinical Efficacy: The TORO Studies

The pivotal clinical trials for Enfuvirtide were the T-20 versus Optimized Regimen Only (TORO 1 and TORO 2) studies.[7][10] These were open-label, randomized, multicenter Phase III trials that evaluated the efficacy and safety of Enfuvirtide in treatment-experienced patients with advanced HIV-1 infection and evidence of viral resistance.[14] Patients received either an optimized background (OB) regimen of antiretrovirals alone or in combination with Enfuvirtide (90 mg twice daily).[10]

Virologic and Immunologic Outcomes

The addition of Enfuvirtide to an optimized background regimen resulted in statistically significant improvements in both virologic suppression and immune reconstitution.

Table 1: Key Efficacy Outcomes from the TORO 1 & 2 Trials

| Outcome | Timepoint | Enfuvirtide + OB | OB Alone | p-value | Reference(s) |

| Mean HIV RNA Change from Baseline (log10 copies/mL) | Week 24 | -1.7 (TORO 1)-1.4 (TORO 2) | -0.8 (TORO 1)-0.7 (TORO 2) | <0.001 | [10][15] |

| Week 48 | -2.1 | -1.1 | <0.0001 | [1][7] | |

| Week 96 | -2.1 | N/A | N/A | [1][7] | |

| Mean CD4+ T-cell Count Increase from Baseline (cells/mm³) | Week 24 | 76 (TORO 1)65 (TORO 2) | 32 (TORO 1)38 (TORO 2) | <0.001 | [15][16] |

| Week 48 | 91 | 45 | <0.0001 | [17] | |

| Week 96 | 166 | N/A | N/A | [1][7] | |

| Proportion of Patients with HIV RNA <400 copies/mL | Week 24 | 31.7% (TORO 1)28.4% (TORO 2) | 16.4% (TORO 1)13.6% (TORO 2) | <0.001 | [16] |

| Week 48 | 30.4% | 12.0% | <0.0001 | [14] | |

| Week 96 | 26.5% | N/A | N/A | [7] | |

| Proportion of Patients with HIV RNA <50 copies/mL | Week 48 | 18.3% | 7.8% | <0.0001 | [14] |

| Week 96 | 17.5% | N/A | N/A | [7] |

OB: Optimized Background regimen. N/A: Not applicable as patients in the OB alone arm were allowed to switch to the Enfuvirtide arm after week 48.

Resistance to Enfuvirtide

As with other antiretroviral agents, resistance to Enfuvirtide can develop. This is primarily associated with mutations in the HR1 domain of gp41, specifically within the amino acid region 36-45.[7][18] These mutations reduce the binding affinity of Enfuvirtide to its target. While primary resistance to Enfuvirtide is uncommon, acquired resistance can emerge under therapeutic pressure.[5] Genotypic and phenotypic assays are available to detect Enfuvirtide resistance.[4][19]

Experimental Protocols

HIV-1 Antiviral Activity Assay (p24 Antigen-based)

This protocol outlines a standard method to determine the 50% effective concentration (EC50) of Enfuvirtide.

-

Objective: To quantify the concentration of Enfuvirtide required to inhibit 50% of HIV-1 replication in vitro.

-

Materials:

-

Target cells (e.g., MT-2, PM1)

-

HIV-1 viral stock (e.g., NL4-3)

-

Complete cell culture medium (e.g., RPMI with 10% FBS)

-

Enfuvirtide at various concentrations

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

-

-

Procedure:

-

Cell Plating: Seed target cells into a 96-well plate at a density of 1 x 10^4 cells/well.

-

Compound Addition: Add serial dilutions of Enfuvirtide to the wells. Include a "no drug" control.

-

Infection: Add a predetermined amount of HIV-1 viral stock to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-6 days.

-

Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each Enfuvirtide concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[20]

-

Cell-Cell Fusion Assay

This assay measures the ability of Enfuvirtide to inhibit the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and co-receptors.

-

Objective: To determine the 50% inhibitory concentration (IC50) of Enfuvirtide for cell-cell fusion.

-

Materials:

-

Effector cells (e.g., HEK293T) co-transfected with plasmids expressing HIV-1 Env and a reporter gene (e.g., luciferase under the control of a T7 promoter).

-

Target cells (e.g., HeLa) expressing CD4, a co-receptor (CCR5 or CXCR4), and T7 RNA polymerase.

-

Enfuvirtide at various concentrations.

-

96-well plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Cell Plating: Plate target cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of Enfuvirtide to the wells.

-

Co-culture: Add effector cells to the wells containing the target cells and Enfuvirtide.

-

Incubation: Incubate the co-culture for 6-8 hours to allow for cell fusion.

-

Reporter Gene Expression: Continue to incubate the cells for 24-48 hours to allow for reporter gene expression in the fused cells.

-

Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of the luciferase signal for each Enfuvirtide concentration relative to the "no drug" control. Determine the IC50 value from the dose-response curve.[20]

-

Analysis of Enfuvirtide Resistance Mutations

This protocol describes the general steps for identifying resistance-associated mutations in the gp41 region of HIV-1 from patient samples.

-

Objective: To identify genetic mutations in the gp41 HR1 domain that confer resistance to Enfuvirtide.

-

Materials:

-

Patient plasma samples.

-

Viral RNA extraction kit.

-

Reverse transcriptase and PCR reagents.

-

Primers specific for the gp41 region of the env gene.

-

DNA sequencing reagents and equipment.

-

Sequence analysis software.

-

-

Procedure:

-

Viral RNA Extraction: Extract viral RNA from patient plasma samples using a commercial kit.

-

Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using reverse transcriptase. Amplify the gp41-coding region of the env gene using PCR with specific primers.

-

DNA Sequencing: Sequence the amplified PCR product.

-

Sequence Analysis: Compare the obtained nucleotide sequence to a wild-type reference sequence to identify mutations in the gp41 HR1 domain, particularly in the region spanning amino acids 36-45.[20]

-

Conclusion

Enfuvirtide's journey from a novel concept to a clinically effective therapy represents a triumph of rational drug design and persistent research. As the first-in-class HIV fusion inhibitor, it not only provided a much-needed treatment option for patients with extensive drug resistance but also validated a new target in the fight against HIV/AIDS. The in-depth understanding of its mechanism of action, pharmacokinetic properties, and clinical efficacy continues to inform the development of next-generation entry inhibitors. This technical guide serves as a comprehensive resource for the scientific community, encapsulating the core knowledge surrounding this pioneering antiretroviral agent.

References

- 1. Enfuvirtide antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 5. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 6. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TORO: ninety-six-week virologic and immunologic response and safety evaluation of enfuvirtide with an optimized background of antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of HIV fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nps.org.au [nps.org.au]

- 12. ovid.com [ovid.com]

- 13. Mechanism-Based Model of the Pharmacokinetics of Enfuvirtide, an HIV Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 15. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enfuvirtide | Oncohema Key [oncohemakey.com]

- 17. FUZEON: EFFICACY OF ENFUVIRTIDE (Fuzeon) IN SUBGROUPS OF PATIENTS THROUGH 48 WEEKS OF THERAPY IN THE TORO TRIALS [natap.org]

- 18. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to Enfuvirtide during Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Chemical Synthesis and Purification of Enfuvirtide Acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Enfuvirtide (B549319) Acetate (B1210297) for research purposes. Enfuvirtide is a 36-amino acid peptide that acts as an HIV fusion inhibitor, binding to the gp41 subunit of the viral envelope glycoprotein (B1211001) and preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[1][2] Due to its length, the synthesis of Enfuvirtide presents significant challenges, often resulting in low yields and purity when a linear solid-phase approach is employed.[3][4] Consequently, a hybrid strategy combining solid-phase peptide synthesis (SPPS) of fragments with a subsequent solution-phase condensation is the preferred method for obtaining research-grade Enfuvirtide Acetate.[3][5]

Overview of the Synthetic Strategy

The synthesis of Enfuvirtide is most effectively achieved through a convergent hybrid approach. This method involves the individual synthesis of protected peptide fragments on a solid support, followed by their cleavage from the resin and subsequent coupling in a solution phase. This strategy mitigates the low yields and high impurity profiles associated with the full-length solid-phase synthesis of a 36-amino acid peptide.[3][6] The final deprotection and purification steps yield the active Enfuvirtide peptide, which is then converted to its acetate salt.

The overall workflow can be visualized as follows:

Caption: Overall workflow for the hybrid synthesis of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Fragments

The synthesis of Enfuvirtide fragments is conducted using standard Fmoc-based solid-phase peptide synthesis.[6] A 2-chlorotrityl chloride (2-CTC) resin is a suitable solid support as it allows for the cleavage of protected peptide fragments under mild acidic conditions.[1]

Protocol for SPPS:

-

Resin Swelling: Swell the 2-CTC resin in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.[5]

-

First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading capacity) in DMF. Add diisopropylethylamine (DIEA) (6 equivalents) and add the solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.

-

Capping: After loading, cap any unreacted sites on the resin using a solution of methanol (B129727) and DIEA in DCM.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 equivalents), and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid and add the solution to the resin. Agitate for 2-4 hours.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the fragment sequence.

-

N-terminal Acetylation (for the N-terminal fragment): Prior to cleavage, acetylate the N-terminus of the final amino acid in the N-terminal fragment using acetic anhydride (B1165640) in the presence of a base like pyridine.[5]

Cleavage of Protected Fragments from Resin

The protected peptide fragments are cleaved from the 2-CTC resin under mild acidic conditions to preserve the acid-labile side-chain protecting groups.

Protocol for Cleavage:

-

Wash the peptide-resin with DCM.

-

Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM. Agitate for 1-2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved protected peptide fragment.

-

Neutralize the filtrate with DIEA.

-

Precipitate the protected peptide fragment by adding an anti-solvent such as isopropyl ether (IPE) or diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Solution-Phase Fragment Condensation

The protected peptide fragments are coupled in solution to form the full-length protected Enfuvirtide.

Protocol for Solution-Phase Coupling:

-

Dissolve the protected C-terminal fragment (e.g., H-AA(27-36)-NH2) and the protected N-terminal fragment (e.g., Ac-AA(1-26)-OH) in a minimal amount of DMF.

-

Add a coupling agent mixture, such as HBTU/HOBt/DIEA, to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by analytical HPLC.

-

Upon completion, precipitate the protected full-length peptide by adding water or an ether solvent.

-

Collect the precipitate by filtration and dry under vacuum.

Global Deprotection

All side-chain protecting groups are removed in a single step using a strong acid cleavage cocktail.

Protocol for Global Deprotection:

-

Prepare a cleavage cocktail consisting of TFA, water, and scavengers. A common mixture is TFA/dithiothreitol (DTT)/Water (94:5.2:0.8).[3] Other scavengers like thioanisole (B89551) and ethanedithiol can also be used.[3]

-

Dissolve the protected full-length peptide in a minimal amount of DCM and cool to approximately 10°C.

-

Add the pre-cooled cleavage cocktail to the peptide solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Precipitate the crude Enfuvirtide by adding cold IPE.

-

Filter the precipitate, wash with IPE, and dry under vacuum. This yields the crude peptide with a typical purity of around 70%.[3]

Purification by Preparative RP-HPLC

The crude Enfuvirtide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Preparative RP-HPLC:

-

Column: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized based on the analytical separation.

-

Detection: Monitor the elution at a wavelength of 220-280 nm.

-

Fraction Collection: Collect fractions corresponding to the main peak of Enfuvirtide.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to identify those with the desired purity (>98%).

-

Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Enfuvirtide as a TFA salt.

Conversion to Acetate Salt and Final Product

The purified Enfuvirtide TFA salt is converted to the acetate salt.

Protocol for Salt Conversion:

-

Dissolve the lyophilized peptide in water.

-

Perform buffer exchange into an acetic acid solution using a suitable method like size-exclusion chromatography or repeated lyophilization from an acetic acid solution.

-

Lyophilize the final solution to obtain this compound as a white to off-white powder.

Quantitative Data Summary

The following tables summarize typical yields and purities at various stages of the synthesis and purification process.

Table 1: Synthesis and Purification Yields

| Step | Starting Material | Product | Typical Yield (%) | Reference(s) |

| Fragment Synthesis | Amino Acids & Resin | Protected Peptide Fragment | >85 | [4] |

| Solution-Phase Coupling | Protected Fragments | Protected Full-Length Peptide | ~80-90 | [3] |

| Global Deprotection & Precipitation | Protected Full-Length Peptide | Crude Enfuvirtide | ~85 | [3] |

| Preparative RP-HPLC | Crude Enfuvirtide | Purified Enfuvirtide TFA Salt | 30-40 | [3] |

Table 2: Purity Profile at Key Stages

| Stage | Product | Typical HPLC Purity (%) | Reference(s) |

| After Fragment Cleavage | Protected Peptide Fragment | >83 | [3] |

| After Deprotection & Precipitation | Crude Enfuvirtide | ~70 | [3] |

| After Preparative RP-HPLC | Purified this compound | >98 | [3] |

Mechanism of Action: HIV-1 Fusion Inhibition

Enfuvirtide's mechanism of action involves the inhibition of the fusion between the HIV-1 envelope and the host cell membrane. This process is mediated by the viral glycoprotein gp41. The diagram below illustrates this pathway and Enfuvirtide's point of intervention.

Caption: HIV-1 entry and the inhibitory mechanism of Enfuvirtide.

This guide provides a foundational understanding of the synthesis and purification of this compound for research applications. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and available instrumentation. Adherence to good laboratory practices and safety precautions is essential when handling the reagents and solvents described.

References

- 1. chempep.com [chempep.com]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 6. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide on Enfuvirtide's Role in Preventing the Six-Helix Bundle Formation in HIV-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Enfuvirtide (B549319), the first-in-class HIV fusion inhibitor, disrupts the formation of the six-helix bundle of the HIV-1 gp41 protein, a critical step in the viral entry process. This document details the structural and molecular interactions, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and illustrates the underlying pathways through detailed diagrams.

Introduction: The HIV-1 Fusion Machinery

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex process orchestrated by the viral envelope glycoprotein (B1211001) (Env), a trimer of non-covalently associated gp120 and gp41 heterodimers.[1][2] The process is initiated by the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells.[2][3] This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2][3]

Coreceptor binding induces a cascade of dramatic conformational rearrangements in the transmembrane subunit, gp41, unleashing its fusogenic potential.[1][4] A key event in this process is the insertion of the hydrophobic fusion peptide of gp41 into the host cell membrane, leading to a transient "pre-hairpin" intermediate state.[1][4] In this conformation, the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of the gp41 ectodomain are exposed.[5] The subsequent collapse of the CHR onto the trimeric NHR coiled-coil forms a highly stable six-helix bundle (6HB).[6][7] This action brings the viral and cellular membranes into close apposition, driving membrane fusion and the release of the viral capsid into the host cell cytoplasm.[6][8]

Enfuvirtide: Mechanism of Action

Enfuvirtide (also known as T-20) is a 36-amino-acid synthetic peptide that is a potent inhibitor of HIV-1 fusion.[6][9] It is a biomimetic peptide, designed to mimic the CHR region of gp41.[10][11] Its mechanism of action is to competitively bind to the NHR of gp41 in the pre-hairpin intermediate state.[12][13] By occupying the binding grooves on the NHR trimer, Enfuvirtide effectively blocks the interaction between the viral CHR and NHR.[6][14] This steric hindrance prevents the formation of the critical six-helix bundle.[9][14] Consequently, the fusion of the viral and host cell membranes is aborted, and viral entry is inhibited.[12]

The following diagram illustrates the HIV-1 entry process and the inhibitory action of Enfuvirtide.

Quantitative Analysis of Enfuvirtide Activity

The inhibitory potency of Enfuvirtide and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral activity. The following tables summarize key quantitative data for Enfuvirtide and related peptides.

Table 1: In Vitro Anti-HIV-1 Activity of Enfuvirtide

| HIV-1 Strain / Variant | Type | IC50 (nM) | Reference |

| HIV-1 IIIB | Laboratory-adapted (X4) | 1.7 | [15] |

| HIV-1 Bal | Laboratory-adapted (R5) | 3.2 | [15] |

| Primary Isolate 92HT593 | Subtype B | 0.34 | [15] |

Table 2: Impact of Resistance Mutations on Enfuvirtide IC50

| Mutation in gp41 HR1 | Fold Increase in IC50 | Reference |

| G36D | 3.5 - 30 | [16] |

| V38M | 3.5 - 30 | [16] |

| G36D/V38M (double mutant) | 30 - 360 | [16] |

| N43D | 5 - 50 | [17] |

Table 3: Synergistic Activity of Enfuvirtide with Sifuvirtide

| HIV-1 Strain | Enfuvirtide IC50 (nM) - Alone | Enfuvirtide IC50 (nM) - In Mixture | Potency Increase | Sifuvirtide IC50 (nM) - Alone | Sifuvirtide IC50 (nM) - In Mixture | Potency Increase | Reference |

| Bal (R5) | 3.18 | 0.66 | 382% | 2.70 | 0.66 | 309% | [18] |

| IIIB (X4) | 15.63 | 4.65 | 236% | 7.90 | 2.32 | 241% | [18] |

| NL4-3V38A (Enfuvirtide-resistant) | 313.04 | 36.19 | 765% | 1.58 | 0.45 | 249% | [18] |

| NL4-3V38A/N42D (Enfuvirtide-resistant) | 2,645.98 | 170.25 | 1,454% | 40.50 | 2.13 | 1,801% | [18] |

Experimental Protocols

The study of Enfuvirtide's mechanism of action and the dynamics of six-helix bundle formation relies on a variety of biophysical and virological assays. Detailed methodologies for key experiments are provided below.

This assay measures the ability of an inhibitor to block HIV-1 Env-mediated fusion between two cell populations.

Principle: One cell line expresses the HIV-1 Env glycoprotein (e.g., CHO-Env cells), and another expresses the CD4 receptor and a coreceptor (e.g., MT-2 cells).[19] When co-cultured, these cells will fuse, a process that can be quantified. Enfuvirtide's inhibitory effect is measured by a reduction in cell-cell fusion.

Detailed Methodology:

-

Cell Preparation:

-

Culture CHO-Env cells and MT-2 cells under standard conditions.

-

Label one cell population with a fluorescent dye (e.g., Calcein-AM) for identification.

-

-

Co-culture and Inhibition:

-

Pre-incubate the Env-expressing cells with serial dilutions of Enfuvirtide for a specified time (e.g., 30 minutes) at 37°C.

-

Add the CD4-expressing target cells to the wells.

-

Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for fusion.

-

-

Quantification of Fusion:

-

Fusion events can be quantified by microscopy, counting syncytia (large, multinucleated cells resulting from fusion).

-

Alternatively, fusion can be quantified using a reporter gene assay, where fusion leads to the activation of a reporter gene (e.g., luciferase or β-galactosidase) in the target cells.

-

For flow cytometry-based quantification, fusion can be measured by the transfer of a cytoplasmic dye between the cell populations.[19]

-

-

Data Analysis:

-

Calculate the percentage of fusion inhibition at each Enfuvirtide concentration relative to a no-drug control.

-

Determine the IC50 value by fitting the dose-response curve to a suitable model.

-

CD spectroscopy is a powerful technique to study the secondary structure of peptides and proteins in solution, particularly their α-helical content.

Principle: This method is used to assess the formation of the α-helical six-helix bundle and its disruption by Enfuvirtide.[8] The interaction between NHR and CHR peptides leads to a significant increase in α-helicity, which can be monitored by CD spectroscopy. Enfuvirtide, by binding to the NHR, prevents this increase.

Detailed Methodology:

-

Peptide Preparation:

-

Synthesize or obtain purified peptides corresponding to the NHR (e.g., N36) and CHR (e.g., C34) of gp41, as well as Enfuvirtide.

-

Dissolve the peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

-

-

CD Spectra Acquisition:

-

Record the CD spectrum of the NHR peptide alone, the CHR peptide alone, and Enfuvirtide alone.

-

Mix the NHR and CHR peptides in equimolar concentrations and record the CD spectrum to observe the formation of the six-helix bundle, characterized by a strong α-helical signal (negative bands at ~208 and ~222 nm).

-

Pre-incubate the NHR peptide with Enfuvirtide, and then add the CHR peptide. Record the CD spectrum to assess the inhibitory effect of Enfuvirtide on six-helix bundle formation.

-

-

Thermal Denaturation:

-

Perform thermal melts by monitoring the CD signal at 222 nm as a function of temperature to determine the thermal stability (Tm) of the six-helix bundle in the presence and absence of Enfuvirtide. A decrease in Tm indicates destabilization of the complex.[17]

-

-

Data Analysis:

-

Analyze the CD spectra to calculate the percentage of α-helical content for each sample.

-

Compare the α-helicity of the NHR/CHR mixture with and without Enfuvirtide to quantify the inhibition of six-helix bundle formation.

-

This technique provides high-resolution, three-dimensional structural information about the interaction between Enfuvirtide and its target on gp41.

Principle: By crystallizing the complex of Enfuvirtide (or a similar peptide) with the NHR of gp41 and analyzing the X-ray diffraction pattern, the precise atomic-level interactions can be determined.

Detailed Methodology:

-

Protein Expression and Purification:

-

Express and purify the NHR peptide (e.g., N36) and the inhibitor peptide (e.g., Sifuvirtide, a more potent derivative of Enfuvirtide).[15]

-

-

Crystallization:

-

Mix the NHR and inhibitor peptides in a stoichiometric ratio.

-

Screen for crystallization conditions using various precipitants, buffers, and temperatures.

-

Optimize the lead conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Structural Analysis:

-

Analyze the final structure to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between Enfuvirtide and the NHR.

-

This assay allows for the real-time monitoring of HIV-1 virion fusion with target cells.

Principle: The assay utilizes the incorporation of a β-lactamase-Vpr (BlaM-Vpr) fusion protein into HIV-1 virions.[20][21] Target cells are loaded with a FRET-based substrate (CCF2-AM) that contains two fluorophores, a coumarin (B35378) and a fluorescein. In its intact state, excitation of the coumarin results in FRET to the fluorescein, which then emits green light. Upon viral fusion, the BlaM-Vpr is released into the cytoplasm of the target cell and cleaves the CCF2-AM substrate. This cleavage disrupts FRET, and excitation of the coumarin now results in blue fluorescence.[20]

Detailed Methodology:

-

Preparation of BlaM-Vpr Containing Virions:

-

Co-transfect producer cells (e.g., HEK293T) with an HIV-1 proviral plasmid and a plasmid encoding the BlaM-Vpr fusion protein.

-

Harvest the virus-containing supernatant and quantify the virus (e.g., by p24 ELISA).

-

-

Target Cell Loading:

-

Load target cells (e.g., TZM-bl cells or primary CD4+ T cells) with the CCF2-AM substrate according to the manufacturer's instructions.

-

-

Fusion Assay:

-

Incubate the loaded target cells with the BlaM-Vpr containing virions in the presence of serial dilutions of Enfuvirtide.

-

Allow fusion to proceed for a set time (e.g., 2 hours) at 37°C.

-

-

Detection and Quantification:

-

Measure the change in fluorescence emission from green (520 nm) to blue (447 nm) using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[20]

-

-

Data Analysis:

-

Calculate the percentage of fusion inhibition based on the ratio of blue to green fluorescence at different Enfuvirtide concentrations.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

Enfuvirtide's mechanism of action provides a clear example of rational drug design, targeting a specific and transient conformational intermediate in the HIV-1 entry process. By competitively inhibiting the formation of the six-helix bundle, Enfuvirtide effectively prevents viral fusion and infection. The experimental methodologies detailed in this guide are crucial for the continued study of HIV-1 fusion, the development of next-generation fusion inhibitors, and the understanding of resistance mechanisms. The quantitative data underscores the potency of this therapeutic approach and highlights the challenges posed by viral resistance. Further research in this area will continue to be vital in the ongoing effort to combat HIV/AIDS.

References

- 1. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry and biophysics of HIV-1 gp41 - membrane interactions and implications for HIV-1 envelope protein mediated viral-cell fusion and fusion inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between different generation HIV-1 fusion inhibitors and the putative mechanism underlying the synergistic anti-HIV-1 effect resulting from their combination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enfuvirtide, the first fusion inhibitor to treat HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 13. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of the enfuvirtide resistance mutation N43D and the associated baseline polymorphism E137K on peptide sensitivity and six-helix bundle structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Revisiting the mechanism of enfuvirtide and designing an analog with improved fusion inhibitory activity by targeting triple sites in gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorescence resonance energy transfer-based HIV-1 virion fusion assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-Depth Exploration of Enfuvirtide Binding Kinetics to the HR1 Domain of HIV-1 gp41

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enfuvirtide (brand name Fuzeon), a 36-amino acid synthetic peptide, was the first-in-class HIV fusion inhibitor approved for clinical use. Its mechanism of action relies on competitively binding to the first heptad repeat (HR1) domain of the HIV-1 envelope glycoprotein (B1211001) gp41.[1][2] This binding event disrupts the conformational changes necessary for the fusion of the viral and host cell membranes, thereby preventing viral entry.[1][2] This technical guide provides a comprehensive overview of the binding kinetics of Enfuvirtide to the HR1 domain, including quantitative binding data, detailed experimental protocols for assessing these interactions, and the impact of resistance mutations on binding affinity.

Mechanism of Action: Interrupting the Fusion Cascade

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoproteins gp120 and gp41. The process begins with the binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the target cell. This interaction triggers a series of conformational changes in gp41, leading to the exposure of the hydrophobic fusion peptide, which inserts into the host cell membrane. Subsequently, the HR1 and second heptad repeat (HR2) domains of gp41 associate to form a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.

Enfuvirtide, which mimics the HR2 domain, acts by binding to the HR1 domain in its transient, pre-hairpin intermediate state.[3] This binding competitively inhibits the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and halting the fusion process.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic Pathway of HIV-1 Resistance to Novel Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enfuvirtide, an HIV-1 fusion inhibitor peptide, can act as a potent SARS-CoV-2 fusion inhibitor: an in silico drug repurposing study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (sold under the brand name Fuzeon) is a synthetic 36-amino acid peptide that functions as an HIV fusion inhibitor.[1] It represents a significant class of antiretroviral drugs used in combination therapy for the treatment of HIV-1 infection.[1] This technical guide provides a detailed overview of the primary amino acid sequence of Enfuvirtide and its crucial post-translational modifications. It also outlines the standard experimental methodologies employed for the determination of its chemical structure, aimed at providing researchers and drug development professionals with a comprehensive understanding of this therapeutic peptide.

Primary Amino acid Sequence and Post-Translational Modifications

Enfuvirtide's primary structure is a linear chain of 36 amino acids. The sequence is as follows:

Ac-Tyr-Thr-Ser-Leu-Ile-His-Ser-Leu-Ile-Glu-Glu-Ser-Gln-Asn-Gln-Gln-Glu-Lys-Asn-Glu-Gln-Glu-Leu-Leu-Glu-Leu-Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH2 [2][3][4]

Two key post-translational modifications are integral to the structure and function of Enfuvirtide:

-

N-Terminal Acetylation: The N-terminus of the peptide is acetylated.[4] This modification involves the addition of an acetyl group to the alpha-amino group of the first amino acid, Tyrosine.

-

C-Terminal Amidation: The C-terminus of the peptide is amidated.[4] This modification replaces the carboxyl group of the final amino acid, Phenylalanine, with an amide group.

These modifications are critical for the drug's stability and biological activity.

Quantitative Data Summary

| Parameter | Value | Reference |

| Number of Amino Acids | 36 | [1][2] |

| Molecular Formula | C204H301N51O64 | [2][4] |

| Molecular Weight | 4492.1 g/mol | [3] |

| N-Terminal Modification | Acetylation | [4] |

| C-Terminal Modification | Amidation | [4] |

Experimental Protocols

The determination of the primary amino acid sequence and post-translational modifications of a synthetic peptide like Enfuvirtide involves a combination of established analytical techniques.

Determination of Primary Amino Acid Sequence

Two primary methods are widely used for peptide sequencing: Edman degradation and mass spectrometry.

2.1.1. Edman Degradation

Edman degradation is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[4][5]

-

Protocol:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to derivatize the N-terminal amino acid.[1][2]

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous acid (e.g., trifluoroacetic acid).[2]

-

Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.[1]

-

Identification: The PTH-amino acid is identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to known standards.[4]

-

Repetition: The cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acids.[1]

-

2.1.2. Mass Spectrometry-Based Sequencing

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules and is widely used for peptide sequencing.[3][5]

-

Protocol:

-

Sample Preparation: The peptide sample is purified and may be subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments, although for a synthetic peptide of 36 amino acids, direct analysis is common.[6]

-

Ionization: The peptide molecules are ionized using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3]

-

MS Analysis (MS1): The ionized peptides are introduced into a mass spectrometer to determine their precise molecular weights.

-

Tandem MS (MS/MS) Analysis: Peptides of interest are selected and fragmented within the mass spectrometer (e.g., through collision-induced dissociation). The resulting fragment ions are then analyzed to determine their mass-to-charge ratios.[7]

-

Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. Bioinformatic tools are used to assemble the sequence information.[8]

-

Identification of Post-Translational Modifications

2.2.1. N-Terminal Acetylation

The presence of an N-terminal acetyl group can be determined using mass spectrometry.

-

Protocol:

-

Mass Shift Analysis: The mass of the intact peptide is measured by MS. An N-terminal acetyl group adds 42.0106 Da to the mass of the peptide. A comparison of the observed mass with the theoretical mass of the unmodified peptide can indicate the presence of this modification.

-

Tandem MS Analysis: During MS/MS fragmentation, the fragment ions containing the N-terminus will show a corresponding mass shift, confirming the location of the modification.

-

Enrichment Strategies: For complex samples, methods exist to enrich for N-terminally acetylated peptides, such as using specific antibodies or chemical derivatization techniques followed by chromatographic separation.[9][10]

-

2.2.2. C-Terminal Amidation

The C-terminal amide can also be identified by mass spectrometry.

-

Protocol:

-

Mass Shift Analysis: A C-terminal amide results in a mass decrease of 0.9840 Da compared to the free carboxylic acid. This subtle mass difference can be detected by high-resolution mass spectrometry.

-

Chemical Derivatization: A common method involves the chemical conversion of the free C-terminal carboxyl group into a methylamide.[11] This results in a mass increase of 13 Da, which is more easily detectable by MS and distinguishes it from a naturally amidated C-terminus.[11]

-

Enzymatic Methods: Specific enzymes can be used to release the C-terminal amino acid amide, which can then be identified by chromatography.[12]

-

Visualizations

Caption: Enfuvirtide structure with modifications.

Caption: Experimental workflow for Enfuvirtide analysis.

References

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 4. Edman degradation - Wikipedia [en.wikipedia.org]

- 5. How to Sequence a Peptide [biognosys.com]

- 6. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rapidnovor.com [rapidnovor.com]

- 9. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]

- 10. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Molecular Dance: A Technical Guide to Enfuvirtide's Interaction with HIV-1 Envelope Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular interactions between the HIV-1 fusion inhibitor, Enfuvirtide, and the viral envelope glycoprotein (B1211001), gp41. Enfuvirtide, a synthetic peptide, represents a significant class of antiretroviral drugs that target the critical process of viral entry into host cells. By elucidating its mechanism of action, binding kinetics, and the molecular basis of resistance, we can better inform the development of next-generation fusion inhibitors.

The HIV-1 Fusion Cascade: A Target for Intervention

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a meticulously orchestrated process mediated by its envelope glycoprotein complex, a trimer of gp120 and gp41 heterodimers. The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells, primarily T-helper cells.[1] This initial interaction triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1]

Coreceptor binding instigates a dramatic structural rearrangement in the transmembrane subunit, gp41. This rearrangement exposes a hydrophobic fusion peptide at the N-terminus of gp41, which then inserts into the host cell membrane.[2] Subsequently, two heptad repeat regions within gp41, HR1 and HR2, interact to form a stable six-helix bundle structure.[3] This zippering action pulls the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the host cell's cytoplasm.[4]

Enfuvirtide's Mechanism of Action: A Competitive Blockade

Enfuvirtide (also known as T-20) is a 36-amino-acid synthetic peptide that structurally mimics the HR2 domain of gp41.[5][6] Its mechanism of action is to competitively bind to the HR1 domain of gp41 in its transient, pre-fusion intermediate state.[1][7] This binding occurs after gp120 has engaged with CD4 and the coreceptor, but before the formation of the six-helix bundle. By occupying the binding grooves on the HR1 trimer, Enfuvirtide effectively prevents the endogenous HR2 domain from folding back, thereby arresting the fusion process and blocking viral entry.

References

- 1. HIV-1 Fusion Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Measuring HIV fusion mediated by envelopes from primary viral isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 7. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Enfuvirtide Using Recombinant E. coli Expression Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (T-20), a 36-amino acid peptide, is a potent HIV fusion inhibitor and a critical component in antiretroviral therapy.[1][2] Traditionally produced by chemical synthesis, this method is often complex and expensive, limiting its accessibility.[1][3] This technical guide explores the biosynthesis of Enfuvirtide using recombinant Escherichia coli (E. coli) expression systems as a cost-effective and scalable alternative. This document provides an in-depth overview of the core methodologies, from vector construction and expression to purification and analysis, supported by quantitative data and detailed experimental protocols.

Introduction to Recombinant Enfuvirtide Production

The production of therapeutic peptides like Enfuvirtide in microbial systems such as E. coli offers several advantages, including rapid growth, well-established genetic tools, and low production costs.[4][5][6] However, the small size and potential toxicity of peptides to the host cell necessitate strategies like fusion protein expression to ensure stability and high yields.[7] This guide focuses on strategies employing fusion tags to facilitate the high-level expression and subsequent purification of Enfuvirtide in E. coli.

Enfuvirtide functions by binding to the gp41 subunit of the HIV envelope glycoprotein, preventing the conformational changes required for the fusion of the viral and cellular membranes.[1][8] This mechanism of action, occurring extracellularly, distinguishes it from many other antiretroviral drugs.[1]

Expression Strategies in E. coli

The successful recombinant production of Enfuvirtide in E. coli hinges on the use of an appropriate expression vector and a fusion partner that can protect the peptide from intracellular degradation and facilitate purification. Two prominent strategies are detailed below.

Growth Hormone (GH) Fusion Tag

One effective approach involves fusing Enfuvirtide to a 7 kDa N-terminal Growth Hormone (GH) tag.[1] This fusion protein is designed to be expressed as inclusion bodies in E. coli. The inclusion body formation sequesters the fusion protein, protecting it from proteolytic degradation and minimizing potential toxicity to the host.[3] A specific cleavage site, such as an enterokinase recognition sequence (DDDDK), is engineered between the GH tag and the Enfuvirtide peptide to allow for the release of the native peptide during downstream processing.[1]

Thermostable Chaperone Fusion Partner

Another innovative strategy utilizes a thermostable chaperone, such as a modified GroEL from Thermus thermophilus, as a fusion partner.[9] This approach offers a unique purification advantage. The thermostability of the fusion partner allows for a heat treatment step where most host cell proteins are denatured and precipitated, while the fusion protein remains soluble.[9] Cleavage of the fusion protein can be achieved using chemical methods, such as cyanogen (B1215507) bromide, which cleaves at methionine residues. To ensure the integrity of Enfuvirtide, the fusion partner is designed to be methionineless.[9]

Experimental Workflow and Protocols

The general workflow for producing recombinant Enfuvirtide involves vector construction, transformation of E. coli, fermentation, cell lysis, and a multi-step purification process.

Caption: General experimental workflow for recombinant Enfuvirtide production.

Vector Construction and Transformation

-

Gene Synthesis and Cloning : The DNA sequence encoding the Enfuvirtide peptide and the chosen fusion tag (e.g., GH) are synthesized with an appropriate linker containing a cleavage site (e.g., enterokinase). The entire construct is then cloned into a suitable E. coli expression vector, such as pGHET.

-

Transformation : The recombinant plasmid is transformed into a suitable E. coli expression strain, for instance, Rosetta or BL21(DE3).[1][9] Transformants are selected on antibiotic-containing media.

Fermentation and Expression

-

Inoculum Preparation : A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grown overnight at 37°C with shaking.[1][9]

-

Pilot-Scale Fermentation : The starter culture is used to inoculate a larger volume of media (e.g., modified Terrific Broth) in a fermenter. The culture is grown at 37°C.[1]

-

Induction : When the optical density at 600 nm (OD600) reaches a specific value (e.g., 1.0), protein expression is induced with an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.4 mM.[1][9] The culture is then incubated for an additional 3-4 hours to allow for protein expression.

-

Cell Harvesting : The bacterial cells are harvested by centrifugation and can be stored at -20°C or -70°C.[1][9]

Purification of GH-Enfuvirtide Fusion Protein

Caption: Purification workflow for Enfuvirtide using a GH fusion tag.

-

Cell Lysis and Inclusion Body Washing : The cell pellet is resuspended in a lysis buffer and lysed using methods like sonication or high-pressure homogenization. The resulting inclusion bodies are washed multiple times to remove cell debris and other impurities.

-

Solubilization : The purified inclusion bodies are solubilized in a buffer containing a strong denaturant, such as 8 M urea (B33335).[1]

-

Anion Exchange Chromatography : The solubilized fusion protein is purified using an anion-exchange column like Q-Sepharose.[1] The protein is eluted using a salt gradient (e.g., 200 mM NaCl).[1]

-

Enterokinase Cleavage : The purified fusion protein is subjected to cleavage by enterokinase to release the Enfuvirtide peptide. The cleavage efficiency can be enhanced by maintaining an optimal substrate concentration (1.5-3 mg/mL) and the presence of 0.5-1 M urea and 25-50 mM NaCl.[1]

-

Reverse Phase HPLC : The cleaved peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a column such as Source 30 RPC.[1] Elution is typically performed with a gradient of acetonitrile (B52724) in the presence of an ion-pairing agent like trifluoroacetic acid (TFA).[1]

Purification using a Thermostable Chaperone Fusion Partner

Caption: Purification workflow for Enfuvirtide with a thermostable GroEL partner.

-

Cell Lysis : Cells are lysed to release the soluble fusion protein.

-

Heat Treatment : The cell lysate is heated to 65°C, which denatures and precipitates the majority of host cell proteins.[9] The thermostable GroEL-Enfuvirtide fusion protein remains in the soluble fraction, which is recovered by centrifugation.[9]

-

Ion Exchange Chromatography : The clarified lysate is further purified by anion exchange chromatography using a resin like DEAE.[9]

-

Cyanogen Bromide (CNBr) Cleavage : The purified fusion protein is treated with CNBr to cleave at the methionine residue and release the Enfuvirtide peptide.[9]

-

Reverse Phase HPLC : The final purification of Enfuvirtide is achieved using RP-HPLC.[9]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the recombinant production of Enfuvirtide in E. coli.

Table 1: Expression and Purification Yields

| Fusion Partner | Expression System | Yield of Fusion Protein | Final Yield of Purified Enfuvirtide | Reference |

| Growth Hormone (GH) | E. coli Rosetta | Not explicitly stated | 220-240 mg/L | [1] |

| Growth Hormone (GH) | E. coli | Not explicitly stated | >250 mg/L | [3] |

| Thermostable GroEL | E. coli BL21(DE3) | 140-350 mg/L | 2.86-3.31 mg/L | [9] |